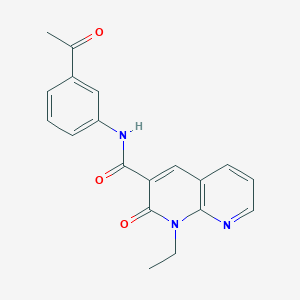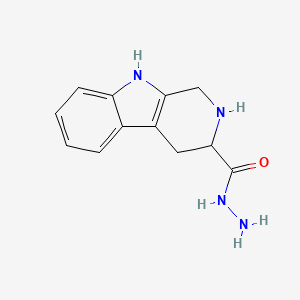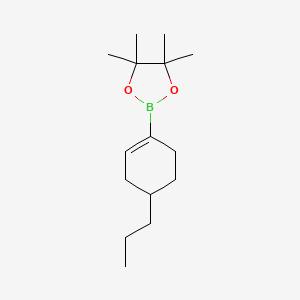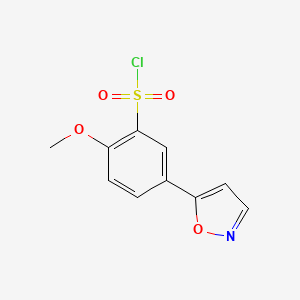![molecular formula C6H9N3O B2849064 2-[(pyrazin-2-yl)amino]ethan-1-ol CAS No. 1640-86-4](/img/structure/B2849064.png)
2-[(pyrazin-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
These compounds often act by binding to their targets and modulating their activity, which can result in various biochemical changes .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The compound’s molecular weight of 13916 suggests that it may have favorable pharmacokinetic properties, as smaller molecules are often more readily absorbed and distributed throughout the body .
Result of Action
Similar compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of pyrazine-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 2-[(pyrazin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-(2-pyrazinylamino)ethane.
Substitution: 2-(2-pyrazinylamino)ethyl halides.
科学的研究の応用
2-[(pyrazin-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
類似化合物との比較
2-[(pyrazin-2-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:
2-(pyridin-2-ylamino)ethanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(quinolin-2-ylamino)ethanol: Contains a quinoline ring, offering different biological activities.
2-(benzimidazol-2-ylamino)ethanol: Features a benzimidazole ring, known for its diverse pharmacological properties.
Uniqueness: The presence of the pyrazine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(pyrazin-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHOMFGFMJZEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)
![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
